![molecular formula C21H18O3 B156521 3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol CAS No. 678149-02-5](/img/structure/B156521.png)
3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol, commonly known as resveratrol, is a natural polyphenol found in various plants, including grapes, berries, and peanuts. It has gained significant attention from the scientific community due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
Resveratrol exerts its effects through various mechanisms, including the activation of sirtuins, a family of proteins involved in regulating cellular metabolism and aging. Resveratrol also modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the AMPK pathway. Additionally, resveratrol has been shown to activate various transcription factors, including Nrf2, which plays a crucial role in regulating antioxidant responses.
Biochemical and Physiological Effects:
Resveratrol has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the reduction of oxidative stress, and the modulation of cellular metabolism. Resveratrol has also been shown to improve insulin sensitivity, reduce blood pressure, and improve lipid metabolism. Additionally, resveratrol has been shown to improve cognitive function and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Resveratrol has several advantages for lab experiments, including its availability, low toxicity, and ease of use. However, resveratrol has several limitations, including its poor solubility, low bioavailability, and potential for degradation. These limitations can be overcome by using various formulations, including liposomes and nanoparticles, to improve resveratrol's solubility and bioavailability.
Direcciones Futuras
Resveratrol has several potential future directions, including its use in preventing and treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Resveratrol's potential as a nutraceutical has also been investigated, with several studies showing its potential in improving overall health and well-being. Additionally, resveratrol's potential as a therapeutic agent for aging-related diseases has been investigated, with several studies showing promising results. Further research is needed to fully understand resveratrol's potential and to develop effective strategies for its use in preventing and treating various diseases.
Métodos De Síntesis
Resveratrol can be synthesized via several methods, including chemical synthesis, enzymatic synthesis, and plant tissue culture. The most common method is chemical synthesis, which involves the reaction of p-hydroxybenzaldehyde with acetophenone in the presence of a catalyst. The resulting product undergoes a Wittig reaction with triphenylphosphine and a suitable alkyl halide to yield resveratrol.
Aplicaciones Científicas De Investigación
Resveratrol has been extensively studied for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to modulate various signaling pathways involved in cell growth, differentiation, and apoptosis. Resveratrol has also been investigated for its potential in preventing and treating various diseases, including cardiovascular diseases, diabetes, and neurodegenerative diseases.
Propiedades
IUPAC Name |
3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-19-10-8-16(9-11-19)6-7-18-12-20(23)14-21(13-18)24-15-17-4-2-1-3-5-17/h1-14,22-23H,15H2/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRVEESLGDZHMJ-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C=CC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)/C=C/C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-5-(phenylmethoxy)-phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




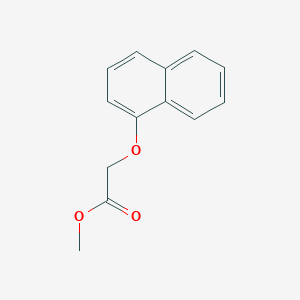
![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)
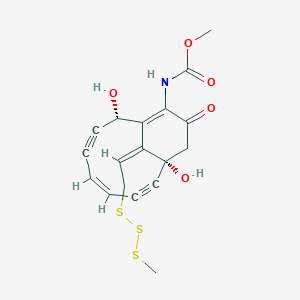
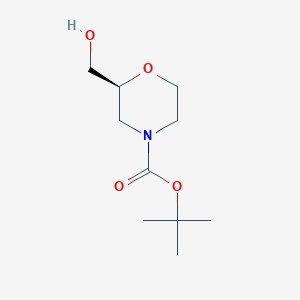
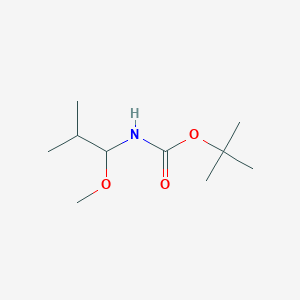

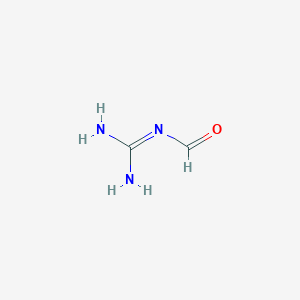
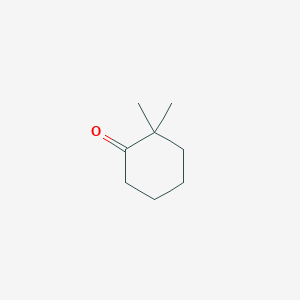
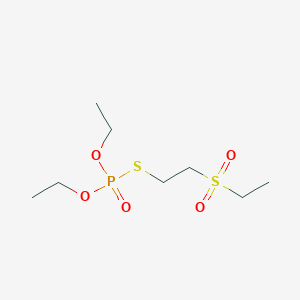
![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)
![3-[(Prop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B156466.png)